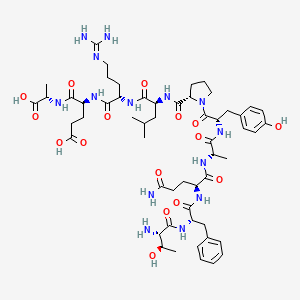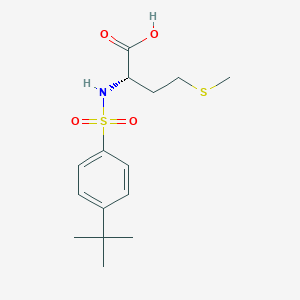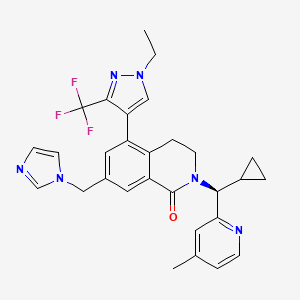
Wdr5-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Wdr5-IN-5 is a small molecule inhibitor targeting the WD repeat domain 5 (WDR5) protein. WDR5 is a highly conserved nuclear protein that plays a crucial role in chromatin remodeling and gene expression regulation. It is involved in the assembly of histone methyltransferase complexes, which are essential for the methylation of histone H3 lysine 4 (H3K4). This compound has shown potential as an anti-cancer agent by disrupting the interaction between WDR5 and its binding partners, thereby inhibiting oncogenic processes .
Preparation Methods
The synthesis of Wdr5-IN-5 involves multiple steps, including the preparation of key intermediates and the final coupling reactionThe final step involves the coupling of the intermediate with a suitable amine or other nucleophile under specific reaction conditions . Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Wdr5-IN-5 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: this compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Wdr5-IN-5 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a tool compound to study the role of WDR5 in chromatin remodeling and gene expression.
Biology: The compound is employed in research to understand the molecular mechanisms of WDR5 in various biological processes, including cell cycle regulation and differentiation.
Medicine: this compound has shown promise as an anti-cancer agent by inhibiting the interaction between WDR5 and oncogenic proteins such as MYC. .
Mechanism of Action
Wdr5-IN-5 exerts its effects by binding to the WIN site of WDR5, a critical interaction site for the recruitment of WDR5 to chromatin. By occupying this site, this compound disrupts the interaction between WDR5 and its binding partners, such as the MYC oncoprotein and histone methyltransferase complexes. This disruption leads to the inhibition of gene transcription and the suppression of oncogenic processes. The molecular targets and pathways involved include the MYC transcriptional complex and the MLL/SET histone methyltransferase complex .
Comparison with Similar Compounds
Wdr5-IN-5 is part of a class of compounds known as WDR5 inhibitors. Similar compounds include:
OICR-9429: Another WDR5 inhibitor that targets the WIN site and has shown efficacy in preclinical cancer models.
Compound 19: A WBM site inhibitor that disrupts the interaction between WDR5 and MYC, showing potential in neuroblastoma treatment.
This compound is unique in its specific binding affinity and selectivity for the WIN site of WDR5, making it a valuable tool for studying the biological functions of WDR5 and its role in oncogenesis.
Properties
Molecular Formula |
C29H29F3N6O |
|---|---|
Molecular Weight |
534.6 g/mol |
IUPAC Name |
2-[(S)-cyclopropyl-(4-methylpyridin-2-yl)methyl]-5-[1-ethyl-3-(trifluoromethyl)pyrazol-4-yl]-7-(imidazol-1-ylmethyl)-3,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C29H29F3N6O/c1-3-37-16-24(27(35-37)29(30,31)32)22-13-19(15-36-11-9-33-17-36)14-23-21(22)7-10-38(28(23)39)26(20-4-5-20)25-12-18(2)6-8-34-25/h6,8-9,11-14,16-17,20,26H,3-5,7,10,15H2,1-2H3/t26-/m0/s1 |
InChI Key |
FFUQRXFVTVBZMZ-SANMLTNESA-N |
Isomeric SMILES |
CCN1C=C(C(=N1)C(F)(F)F)C2=C3CCN(C(=O)C3=CC(=C2)CN4C=CN=C4)[C@@H](C5CC5)C6=NC=CC(=C6)C |
Canonical SMILES |
CCN1C=C(C(=N1)C(F)(F)F)C2=C3CCN(C(=O)C3=CC(=C2)CN4C=CN=C4)C(C5CC5)C6=NC=CC(=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


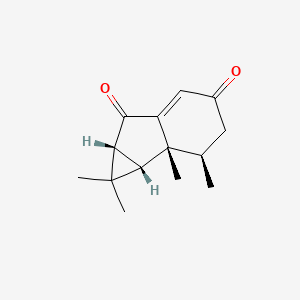
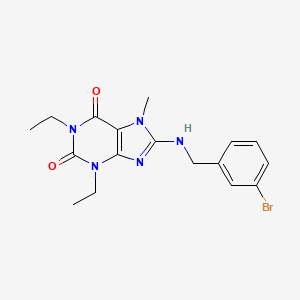
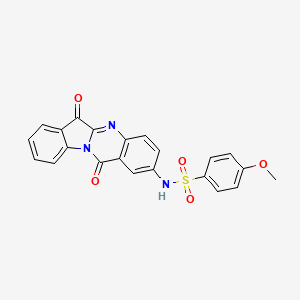
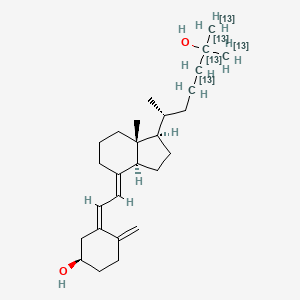
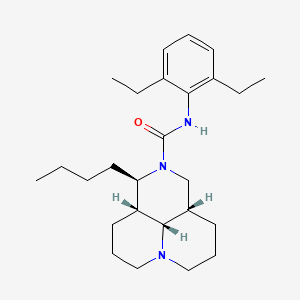

![4-[[4-[4-[(4-Nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-carboxylic acid](/img/structure/B12396829.png)
![1-[(2R,3S,5R)-3-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12396834.png)
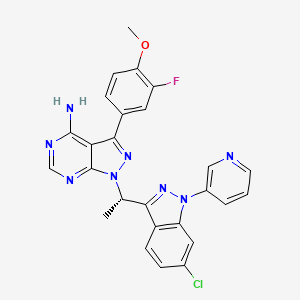
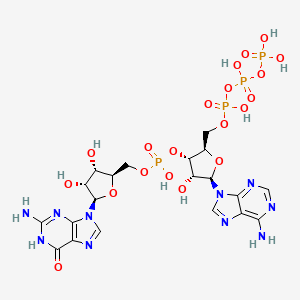
![N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12396843.png)
![3-(2,6-Dichloro-3,5-dimethoxyphenyl)-1-[6-[4-[4-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidine-4-carbonyl]piperazin-1-yl]anilino]pyrimidin-4-yl]-1-methylurea](/img/structure/B12396849.png)
